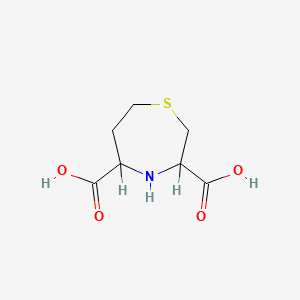
1,4-Thiazepane-3,5-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Thiazepane-3,5-dicarboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C7H11NO4S and its molecular weight is 205.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antioxidant Activity
Research indicates that 1,4-thiazepane-3,5-dicarboxylic acid exhibits significant antioxidant properties. A study demonstrated its ability to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases such as cancer and cardiovascular disorders .
Neuroprotective Effects
The compound has been investigated for its neuroprotective effects. In animal models of neurodegenerative diseases like Alzheimer’s disease, this compound showed promise in reducing cognitive decline and improving motor functions . This suggests potential therapeutic applications in treating neurodegenerative conditions.
Antimicrobial Properties
The antimicrobial activity of this compound has been evaluated against various bacterial strains. It demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents .
Enzyme Modulation
Studies have shown that this compound can modulate the activity of certain enzymes involved in metabolic pathways. For instance, it has been reported to influence cystathionine β-synthase activity, which plays a role in sulfur amino acid metabolism . This modulation can have implications for metabolic disorders.
Drug Development
The compound's structural characteristics make it suitable for designing new drugs targeting various diseases. Its derivatives have been synthesized and tested for enhanced biological activities, indicating its potential as a lead compound in drug discovery .
Case Studies
Propiedades
Número CAS |
56217-96-0 |
|---|---|
Fórmula molecular |
C7H11NO4S |
Peso molecular |
205.23 g/mol |
Nombre IUPAC |
1,4-thiazepane-3,5-dicarboxylic acid |
InChI |
InChI=1S/C7H11NO4S/c9-6(10)4-1-2-13-3-5(8-4)7(11)12/h4-5,8H,1-3H2,(H,9,10)(H,11,12) |
Clave InChI |
IGBAFIMATACJON-UHFFFAOYSA-N |
SMILES |
C1CSCC(NC1C(=O)O)C(=O)O |
SMILES canónico |
C1CSCC(NC1C(=O)O)C(=O)O |
Sinónimos |
1,4-hexahydrothiazepine-3,5-dicarboxylic acid cyclothionine perhydro-1,4-thiazepine-3,5-dicarboxylic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















